N-Ethyl-2-(1H-imidazol-4-yl)acetamide
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Overview
Description
N-Ethyl-2-(1H-imidazol-4-yl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(1H-imidazol-4-yl)acetamide typically involves the reaction of ethylamine with 2-(1H-imidazol-4-yl)acetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-Ethyl-2-(1H-imidazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-Acetylhistamine: Another imidazole derivative with similar structural features.
2-(1H-imidazol-4-yl)acetic acid: A precursor in the synthesis of N-Ethyl-2-(1H-imidazol-4-yl)acetamide.
Imidazole N-oxides: Oxidized derivatives of imidazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-ethyl-2-(1H-imidazol-5-yl)acetamide |
InChI |
InChI=1S/C7H11N3O/c1-2-9-7(11)3-6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) |
InChI Key |
AWYVIQCUSQSWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CN=CN1 |
Origin of Product |
United States |
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